molecular formula C11H12O3 B1246858 5-Benzofuranol, 7-methoxy-2,3-dimethyl- CAS No. 680204-88-0

5-Benzofuranol, 7-methoxy-2,3-dimethyl-

Cat. No. B1246858
M. Wt: 192.21 g/mol
InChI Key: RRGSBTKALROYLX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Benzofuranol, 7-methoxy-2,3-dimethyl- consists of a benzofuran core with a hydroxyl group at position 7 and a methoxy group at position 5 of the benzene ring. The two methyl groups are attached to positions 2 and 3 of the benzofuran ring . The IUPAC Standard InChI representation is: InChI=1S/C₁₀H₁₂O₂/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H₂,1-2H₃ .

Scientific Research Applications

Synthesis and Bioactivity

  • The synthesis of novel compounds with the 5-Benzofuranol skeleton has been a subject of interest due to their potential bioactive properties. For instance, compounds derived from 5-Benzofuranol exhibited insecticidal and fungicidal activities, as well as different degrees of herbicidal activity against various species, indicating their potential for agricultural applications (Shen et al., 2012).

Natural Product Isolation and Characterization

  • Research on natural products has led to the isolation of new benzofurans from seeds of Styrax species, demonstrating the diversity of this compound class in nature and their potential cytotoxic activities against cancer cell lines (Li et al., 2005); (Luo et al., 2007).

Pharmacological Activities

  • The pharmacological potential of 5-Benzofuranol derivatives has been explored in various studies. For example, novel furanyl derivatives from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory, antioxidative, and anti-diabetic properties, showcasing the therapeutic potential of these compounds in treating diverse ailments (Makkar & Chakraborty, 2018).

Chemical Synthesis and Modification

  • The chemical synthesis of benzofuran derivatives, including those related to 5-Benzofuranol, has been a focus of research aiming at creating novel compounds with potential bioactivity. An example includes the efficient synthesis of bibenzylic oxygen heterocycles, highlighting the versatility of benzofuran derivatives in organic synthesis (Kumbhar et al., 2007).

properties

IUPAC Name

7-methoxy-2,3-dimethyl-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-7(2)14-11-9(6)4-8(12)5-10(11)13-3/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGSBTKALROYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435272
Record name 5-Benzofuranol, 7-methoxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzofuranol, 7-methoxy-2,3-dimethyl-

CAS RN

680204-88-0
Record name 5-Benzofuranol, 7-methoxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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